![molecular formula C5HBrF3NO2S B186629 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid CAS No. 162651-07-2](/img/structure/B186629.png)
2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid
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Overview
Description
2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid is a chemical compound with the molecular formula C8H4BrF3O2 . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been discussed in a review . The review provides an overview of the synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries .Molecular Structure Analysis
The molecular weight of 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid is 269.02 . The InChI Key is SINIIFNWZPCJGU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is white to pale yellow in color . It has a melting point range of 119.0-125.0°C . The compound is in the form of crystals or powder or crystalline powder .Scientific Research Applications
Fungicidal Activities
This compound has been used in the synthesis of thiazole carboxanilides, which exhibit remarkable fungicidal activities against Rhizoctonia solani, a plant-pathogenic fungus. The most potent compound identified in this class was developed as an agricultural fungicide .
Synthesis of Heterocyclic Analogues
2-Aminothiazoles, which can be synthesized from this compound, are utilized as starting materials for creating a diverse range of heterocyclic analogues. These analogues have therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .
Xanthine Oxidase Inhibition
Thiazole-5-carboxylic acid derivatives have been designed and tested against xanthine oxidase enzyme, which is a target for the treatment of gout and hyperuricemia. This compound serves as a precursor in the synthesis of these inhibitors .
Anticancer Activity
Novel thiazole-5-carboxamide derivatives synthesized from this compound have shown anticancer activity. These derivatives are being studied for their potential use in cancer treatment .
Anhydride Compound Synthesis
The compound has been studied for its reaction with various acid anhydrides to produce anhydride compounds with potential applications in synthetic chemistry .
These are some of the unique applications of “2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylic acid” in scientific research. Each application represents a different field of study and showcases the versatility of this compound in various domains of chemistry and medicine.
Syntheses and Fungicidal Activities of Thiazole-5-carboxanilides An Overview on Synthetic 2 - MDPI Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors Designing, synthesis and characterization of 2-aminothiazole-4
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water . If symptoms persist, medical advice should be sought .
properties
IUPAC Name |
2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrF3NO2S/c6-4-10-2(5(7,8)9)1(13-4)3(11)12/h(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDAZSADIUMSBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(S1)Br)C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrF3NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624943 |
Source
|
Record name | 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid | |
CAS RN |
162651-07-2 |
Source
|
Record name | 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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